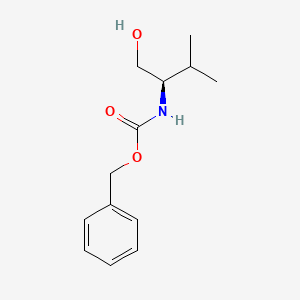

Cbz-D-Valinol

Descripción general

Descripción

Cbz-D-Valinol, also known as carbobenzyloxy-D-valinol, is an organic compound that contains a valinol molecule and a protecting group for the amino group. The protecting group is known as the carbobenzyloxy group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Métodos De Preparación

The preparation of Cbz-D-Valinol involves reacting valine with a protecting group, such as the carbobenzyloxy group, to produce the desired compound. The specific preparation method can be adjusted based on different experimental conditions and the reactivity of the compound . One common method involves the use of benzyl chloroformate to introduce the carbobenzyloxy group to the valine molecule .

Análisis De Reacciones Químicas

Cbz-D-Valinol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Overview

Asymmetric catalysis is a crucial area in organic synthesis, allowing for the production of enantiomerically pure compounds. Cbz-D-Valinol serves as a chiral auxiliary and catalyst in various reactions.

Catalytic Applications

- Aldol Reactions : this compound has been employed in asymmetric aldol reactions, where it facilitates the formation of β-hydroxy carbonyl compounds with high enantioselectivity. Studies have shown that mesoporous silica nanoparticles functionalized with proline-valinol amides exhibit excellent catalytic activity and recyclability in these reactions .

- Peptide-Based Catalysis : Low molecular weight synthetic peptides derived from this compound have demonstrated effectiveness in catalyzing a wide array of asymmetric transformations. These peptide catalysts enable novel substrate activation modes and show high selectivity, making them suitable for complex organic syntheses .

- Transition Metal Complexes : this compound can be utilized to prepare chiral ligands for transition metal complexes, enhancing their catalytic properties in asymmetric reactions. For instance, bis(oxazolinyl)phenyl ligands derived from this compound have shown promise in facilitating enantioselective C–C bond formations .

| Reaction Type | Catalyst Type | Enantioselectivity | Reference |

|---|---|---|---|

| Aldol Reaction | Mesoporous Silica Nanoparticles | High | |

| Peptide Catalysis | Synthetic Peptides | High | |

| Transition Metal Complexes | Chiral Ligands | High |

Drug Development

This compound is also significant in medicinal chemistry due to its potential as a precursor for various pharmaceutical compounds. Its ability to form stable intermediates makes it an attractive candidate for drug synthesis.

- Anticancer Agents : Research has indicated that derivatives of this compound can be transformed into compounds with anticancer properties. The structural modifications can enhance bioactivity and selectivity towards cancer cells.

- Neuroprotective Agents : Studies suggest that this compound derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies

- A study demonstrated that modifications of this compound led to the synthesis of novel compounds with improved efficacy against specific cancer cell lines, showcasing its versatility as a building block in drug discovery .

- Another investigation highlighted the neuroprotective properties of certain this compound derivatives, indicating their potential application in therapies for Alzheimer's disease .

Nanomaterials

The incorporation of this compound into nanomaterials has opened new avenues for research and application:

- Functionalized Nanoparticles : this compound has been used to create functionalized nanoparticles that exhibit catalytic properties. These nanoparticles can be employed in various chemical transformations, including oxidation and reduction reactions.

- Biocompatible Materials : The chiral nature of this compound allows for the development of biocompatible materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Mecanismo De Acción

The mechanism of action of Cbz-D-Valinol involves the inhibition of voltage-gated sodium channels, which stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This mechanism is similar to that of carbamazepine, a related compound that is used as an anticonvulsant . The compound also inhibits the presynaptic reuptake of adenosine, enhancing presynaptic inhibitory modulation of excitatory neurotransmitter release .

Comparación Con Compuestos Similares

Cbz-D-Valinol is similar to other compounds that contain a valinol molecule and a protecting group for the amino group. Some similar compounds include:

L-Valinol: This compound is an amino alcohol that contains an amine group and an alcohol group.

DL-Valine: This compound is an amino acid that is used in the synthesis of proteins and other biomolecules.

This compound is unique in that it contains a carbobenzyloxy group, which serves as a protecting group for the amino group. This allows for selective reactions to occur, making it a valuable compound in organic synthesis .

Actividad Biológica

Cbz-D-Valinol, also known as Carbobenzyloxy-D-Valinol, is an amino alcohol derivative of valine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its chiral nature, which allows for specific interactions with biological targets, making it a valuable building block in drug synthesis and development.

Structural Properties

This compound is a chiral compound with a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group during peptide synthesis. Its molecular formula is CHNO\ and it has a molecular weight of approximately 203.28 g/mol. The presence of the hydroxyl group adjacent to the stereogenic center contributes to its biological activity by influencing interactions with enzymes and receptors.

Biological Activity

The biological activity of this compound can be attributed to its structural resemblance to natural amino acids, which allows it to participate in various biochemical processes. Key areas of interest include:

- Peptide Synthesis : this compound serves as a chiral building block in the synthesis of peptides, enhancing their stability and selectivity against enzymatic degradation. This property is particularly beneficial in developing peptide-based therapeutics.

- Interaction with Biological Targets : Studies have shown that this compound can interact with various enzymes and receptors, potentially modulating their activity. This interaction can provide insights into the mechanisms of action for new drug candidates.

- Cytotoxicity Studies : Research has indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, malevamide D, synthesized using similar methodologies, demonstrated significant cytotoxic effects with IC values as low as 0.7 nM in certain human cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

- Peptide-Based Drug Development : A study highlighted the use of this compound in synthesizing novel peptide drugs aimed at enhancing therapeutic efficacy while minimizing side effects. The incorporation of D-amino acids like this compound helps overcome challenges associated with L-amino acids, such as rapid degradation by proteolytic enzymes.

- Cytotoxicity Assessment : In a comparative analysis involving various compounds, malevamide D (a compound related to this compound) was assessed for its cytotoxic properties across 42 human cancer cell lines. The results indicated significant activity against several types of cancer cells, suggesting potential applications in oncology .

- Structure-Affinity Relationships : Extensive research has been conducted to understand how structural modifications of this compound affect its affinity for biological targets. A study on glutamine mimics revealed insights into how variations in amino acid structures can influence binding interactions with proteins involved in cancer progression .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Activity Type | IC (nM) | Notes |

|---|---|---|---|

| Malevamide D | Cytotoxicity | 0.7 | Significant activity against cancer cells |

| This compound | Peptide synthesis | N/A | Enhances stability and selectivity |

| Fmoc-D-Valinol | Enzyme interaction | N/A | Investigated for Stat3 interactions |

Propiedades

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHASJBQTDDGLA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.